Enhanced Lipophilicity (LogP = 3.12) Compared to Unsubstituted Naphthaleneacetic Acid
The 4-chloro substitution in 2-(4-chloronaphthalen-1-yl)acetic acid markedly increases its calculated partition coefficient (LogP = 3.12) relative to the parent compound 1-naphthaleneacetic acid (NAA, LogP = 2.53) [1]. This 23% increase in lipophilicity is directly attributable to the electron-withdrawing and hydrophobic character of the chloro substituent [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.12 |
| Comparator Or Baseline | 1-Naphthaleneacetic acid (NAA), LogP = 2.53 |
| Quantified Difference | Increase of 0.59 log units (~23% higher lipophilicity) |
| Conditions | Calculated partition coefficient (octanol-water) using standard algorithmic methods |
Why This Matters
Higher LogP values predict enhanced membrane permeability, which is critical for designing agrochemicals with improved foliar uptake or for optimizing the blood-brain barrier penetration of naphthalene-based drug candidates.
- [1] YYBYY Chemical Platform. 2-(4-chloronaphthalen-1-yl)acetic acid CAS 15257-61-1. Physicochemical Data. View Source
- [2] PubChem. 1-Naphthaleneacetic acid (NAA). Compound Summary. View Source
